molecular formula C8H9FO2S B1666579 Benzenesulfonyl fluoride, 3-ethyl- CAS No. 34586-50-0

Benzenesulfonyl fluoride, 3-ethyl-

Cat. No.: B1666579
CAS No.: 34586-50-0
M. Wt: 188.22 g/mol
InChI Key: ONMDVARUZGDUIW-UHFFFAOYSA-N
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Description

Overview of Arenesulfonyl Fluorides in Contemporary Organic Synthesis

Arenesulfonyl fluorides (R-SO₂F) are a class of organic compounds distinguished by their unique combination of stability and reactivity. Unlike their more common sulfonyl chloride counterparts, which can be sensitive to reductive collapse, the sulfur(VI)-fluorine bond is remarkably robust. nih.gov This stability makes them resistant to hydrolysis under many conditions and tolerant of a wide range of functional groups and reaction environments. sigmaaldrich.com

This unique stability did not go unnoticed in early chemical literature but was revitalized and brought to the forefront of modern synthesis by K. Barry Sharpless and coworkers with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.gov Described as a next-generation click chemistry reaction, SuFEx involves the reliable and selective reaction of a sulfonyl fluoride with a nucleophile (such as a phenol (B47542) or amine) to form a stable sulfonate or sulfonamide linkage. nih.govsigmaaldrich.com This connective power has established arenesulfonyl fluorides as indispensable building blocks in materials science, polymer chemistry, and drug discovery. sigmaaldrich.com

Significance of Sulfonyl Fluorides as Versatile Electrophiles and Key Functional Groups in Chemical Research

The utility of sulfonyl fluorides stems from their nature as highly effective and tunable electrophiles. organic-chemistry.org While stable in many contexts, the sulfur atom in the sulfonyl fluoride group is electrophilic and can react with a variety of nucleophiles under appropriate conditions. sigmaaldrich.com This reactivity is particularly significant in the realm of chemical biology and medicinal chemistry.

Arenesulfonyl fluorides have been identified as "privileged warheads" for their ability to form covalent bonds with specific amino acid residues in proteins. organic-chemistry.org This includes not only reactive serine residues, leading to their historical use as protease inhibitors, but also context-specific reactions with lysine, tyrosine, histidine, and threonine. organic-chemistry.org This broad yet tunable reactivity allows for the design of highly specific covalent inhibitors and activity-based probes for target identification and validation in drug discovery. The stability of the sulfonyl fluoride group ensures that it can be carried through multi-step syntheses and remain intact within complex biological environments until it reaches its intended target.

Historical Context and Recent Advances in Scholarly Investigations of Substituted Benzenesulfonyl Fluorides

The study of aromatic sulfonyl fluorides dates back to the early 20th century, but their synthetic accessibility remained a limiting factor for many years. springernature.com Traditionally, they were prepared from the corresponding sulfonyl chlorides via a halide exchange reaction. However, the synthesis of the sulfonyl chloride precursors could be harsh and not broadly applicable.

Recent decades have seen a surge in the development of new synthetic methods, greatly expanding the diversity of available substituted benzenesulfonyl fluorides. nih.gov These modern protocols often feature milder conditions and improved functional group tolerance. Key advances include:

From Aryl Halides: Palladium-catalyzed methods have been developed to couple aryl bromides or iodides with a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in-situ fluorination to yield the desired arenesulfonyl fluoride. organic-chemistry.org

From Aryldiazonium Salts: Copper-catalyzed and copper-free Sandmeyer-type fluorosulfonylation reactions allow for the conversion of readily available aromatic amines (via their diazonium salts) into arenesulfonyl fluorides. organic-chemistry.org

From Thiols and Disulfides: Oxidation of thiols or disulfides in the presence of a fluoride source provides another direct route to this functional group. nih.gov

These advanced synthetic strategies make a wide array of substituted benzenesulfonyl fluorides, including meta-substituted derivatives like Benzenesulfonyl fluoride, 3-ethyl-, more accessible for research and application.

Table 2: Selected Modern Synthetic Routes to Arenesulfonyl Fluorides
Starting MaterialKey ReagentsGeneral ApproachReference
Aryl Halides (Br, I)Pd catalyst, DABSO, Fluorinating agent (e.g., NFSI, Selectfluor)Palladium-catalyzed sulfination followed by oxidative fluorination. organic-chemistry.orgbeilstein-journals.org
Aryldiazonium SaltsSO₂ source (e.g., Na₂S₂O₅, DABSO), Fluoride source (e.g., KHF₂, Selectfluor), Cu catalyst (optional)Sandmeyer-type fluorosulfonylation. organic-chemistry.org
Aryl Boronic AcidsBi or Cu catalyst, SO₂, SelectfluorCatalytic conversion of boronic acids to sulfonyl fluorides. organic-chemistry.org
Thiols/DisulfidesOxidant (e.g., NaOCl, Selectfluor), Fluoride source (e.g., KHF₂)Oxidative fluorination of sulfur precursors. sigmaaldrich.comnih.gov
Sulfonic Acids/SulfonatesChlorinating agent (e.g., Cyanuric chloride), Fluoride source (e.g., KHF₂)One-pot conversion via an in-situ generated sulfonyl chloride. sigmaaldrich.com

The expected reactivity of Benzenesulfonyl fluoride, 3-ethyl- follows the principles of SuFEx chemistry. It is anticipated to react with various nucleophiles at the sulfur center to displace the fluoride and form new, stable covalent bonds.

Table 3: Expected Reactivity of Benzenesulfonyl fluoride, 3-ethyl- with Common Nucleophiles
NucleophileProduct ClassSignificance
Primary/Secondary AminesSulfonamidesFormation of key linkages in medicinal chemistry and materials.
Phenols/AlcoholsSulfonate EstersCreation of stable connectors for polymers and probes.
ThiolsThiosulfonatesAccess to sulfur-sulfur linkages.
Amino Acid Side Chains (Lys, Tyr, Ser, etc.)Covalent Protein AdductsApplication as covalent inhibitors and chemical biology probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34586-50-0

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

3-ethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3

InChI Key

ONMDVARUZGDUIW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)F

Appearance

Solid powder

Other CAS No.

34586-50-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzenesulfonyl fluoride, 3-ethyl-

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Benzenesulfonyl Fluoride, 3 Ethyl Analogs

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfur atom in 3-ethylbenzenesulfonyl fluoride is at a high oxidation state (+6), rendering it highly electrophilic. The fluoride substituent is a poor leaving group under normal conditions, which contributes to the compound's notable stability compared to other sulfonyl halides like sulfonyl chlorides. sigmaaldrich.comnih.gov However, under appropriate conditions, the sulfonyl fluoride moiety can be activated to react with a variety of nucleophiles.

The reaction of 3-ethylbenzenesulfonyl fluoride with nucleophiles such as amines, alcohols, and thiols is expected to proceed via a nucleophilic substitution at the sulfur center. The reactivity is significantly influenced by the nature of the nucleophile and the reaction conditions, often requiring a catalyst or specific activating agents.

Amines: Primary and secondary amines are anticipated to react with 3-ethylbenzenesulfonyl fluoride to form the corresponding sulfonamides. These reactions often necessitate the use of a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct. nih.gov In some cases, organocatalysts like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives can facilitate the amidation of sulfonyl fluorides, even with sterically hindered amines. chemrxiv.org

Alcohols: The formation of sulfonate esters from the reaction of 3-ethylbenzenesulfonyl fluoride with alcohols typically requires activation. The use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common strategy. nih.govgoogle.com Alternatively, the alcohol can be converted to its corresponding silyl (B83357) ether, which then readily reacts with the sulfonyl fluoride under SuFEx conditions. nih.gov The direct fluorination of alcohols can also be achieved using a combination of a sulfonyl fluoride like perfluoro-1-butanesulfonyl fluoride and a fluoride source, which proceeds through a sulfonate ester intermediate. organic-chemistry.orgresearchgate.net

Thiols: Thiols are generally good nucleophiles and are expected to react with 3-ethylbenzenesulfonyl fluoride to yield thiosulfonates. However, some studies on related sulfonyl fluorides, such as 2-substituted-alkynyl-1-sulfonyl fluorides, have shown a surprising stability towards thiols under neutral conditions, indicating that the reactivity can be highly dependent on the specific structure of the sulfonyl fluoride and the reaction conditions. nih.gov The thiol-epoxy click reaction, catalyzed by bases like tetrabutylammonium (B224687) fluoride (TBAF), demonstrates the utility of fluoride ions in promoting reactions involving thiols, which could be relevant for activating the S-F bond. nih.gov

Table 1: Predicted Reactivity of 3-ethylbenzenesulfonyl fluoride with Nucleophiles

NucleophileExpected ProductGeneral Conditions
Primary/Secondary AmineSulfonamideBase (e.g., Et3N, DBU), optional organocatalyst (e.g., HOBt)
AlcoholSulfonate EsterStrong base (e.g., DBU) or conversion to silyl ether
ThiolThiosulfonateBase catalysis may be required

This table is illustrative and based on the general reactivity of aryl sulfonyl fluorides.

A key feature of the sulfonyl fluoride group is its remarkable chemoselectivity. Due to its inherent stability, 3-ethylbenzenesulfonyl fluoride is expected to be unreactive towards many common reagents and functional groups, allowing for its participation in reactions without interfering with other transformations in a complex molecule. sigmaaldrich.com This "orthogonal" reactivity is a cornerstone of click chemistry. For instance, a sulfonyl fluoride can remain intact while other reactions, such as transition metal-catalyzed cross-couplings, are performed on other parts of the molecule. mdpi.com

The selective activation of the S-F bond is crucial. For example, while a sulfonyl fluoride might be unreactive under neutral or mildly basic conditions, its reactivity can be "switched on" in the presence of specific catalysts or reagents, such as a strong base or a silicon-based Lewis acid. This tunable reactivity allows for sequential modifications in a molecule. chemrxiv.org

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, and 3-ethylbenzenesulfonyl fluoride is a prime candidate for participation in these reactions. sigmaaldrich.commonash.edu SuFEx chemistry relies on the robust yet selectively activatable nature of the S-F bond.

SuFEx is a set of near-perfect reactions that involve the exchange of a fluoride at a sulfur(VI) center with a nucleophile. springernature.com The process is characterized by high efficiency, broad scope, and the formation of exceptionally stable linkages. The stability of the S-F bond prevents unwanted side reactions, while its controlled activation allows for the reliable formation of new bonds. nih.gov The driving force for the reaction is often the formation of a strong Si-F bond when using silylated nucleophiles, or the protonation of a basic catalyst. nih.gov

The scope of SuFEx is vast, enabling the connection of a wide array of molecular building blocks for applications in drug discovery, materials science, and bioconjugation. sigmaaldrich.com

The activation of the S-F bond in 3-ethylbenzenesulfonyl fluoride for SuFEx reactions is typically achieved through catalysis.

Organocatalysis: Nitrogenous bases are common organocatalysts for SuFEx reactions. Tertiary amines like triethylamine (B128534) (Et3N) and stronger amidine bases like DBU are frequently employed. nih.govnih.gov The basicity of the catalyst often correlates with its activity. For more challenging substrates, even stronger guanidine (B92328) or phosphazene bases can be used. nih.gov Nucleophilic catalysts such as HOBt have also been shown to be effective in promoting the reaction of sulfonyl fluorides with amines. chemrxiv.org

Lewis Acid Catalysis: Lewis acids can also facilitate SuFEx reactions. For instance, calcium(II) triflimide has been reported as an efficient Lewis acid catalyst for the synthesis of various nitrogen-containing S(VI) compounds. nih.gov The interaction of the Lewis acid with the fluorine atom is thought to increase the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack.

Table 2: Representative Catalytic Systems for SuFEx Reactions of Aryl Sulfonyl Fluorides

Catalyst TypeExample CatalystTypical Substrates
Organocatalyst (Base)DBU, Et3NSilyl ethers, Amines
Organocatalyst (Nucleophilic)HOBtAmines
Lewis Acid CatalystCa(NTf2)2Amines

This table is illustrative and based on the general reactivity of aryl sulfonyl fluorides.

The kinetics of SuFEx reactions are influenced by several factors, including the nature of the sulfonyl fluoride, the nucleophile, the catalyst, and the solvent. In the context of protein modification, it has been observed that sulfonyl fluorides generally exhibit faster reaction rates compared to fluorosulfonates. nih.gov The reaction mechanism is often proposed to be a two-step process involving initial activation of the S-F bond followed by nucleophilic attack. For reactions involving silylated nucleophiles, the formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction. nih.gov

Advanced Mechanistic Elucidations

The mechanistic pathways of benzenesulfonyl fluoride analogs are complex and can be influenced by various factors, including the reaction conditions and the electronic and steric nature of the substituents.

Radical Reaction Pathways and Gas-Phase Fluorine Migration

Recent research has shown that aryl sulfonyl fluorides can be precursors to sulfonyl radicals. These radicals can participate in a variety of transformations, including additions to unsaturated systems. The generation of an aryl sulfonyl radical from an aryl sulfonyl fluoride typically requires a catalyst, such as a photoredox catalyst, which can facilitate a single-electron transfer to the sulfonyl fluoride, leading to the cleavage of the strong sulfur-fluorine bond. rsc.orgmdpi.com

For an analog like 3-ethylbenzenesulfonyl fluoride, the formation of the 3-ethylbenzenesulfonyl radical would open up pathways for reactions such as the addition to alkenes and alkynes. The regioselectivity of such additions would be governed by the stability of the resulting carbon-centered radical intermediate.

Gas-phase reactions of sulfonyl fluorides, particularly involving fluorine migration, are less commonly studied. High-temperature pyrolysis would be required to induce such transformations. Under these conditions, homolytic cleavage of the C-S or S-F bonds could occur. Intramolecular fluorine migration from the sulfonyl group to the aromatic ring is not a commonly observed pathway and would likely have a high activation energy barrier. More probable in the gas phase at high temperatures would be decomposition pathways leading to the formation of sulfur dioxide and fluorinated aromatic compounds through complex radical chain mechanisms.

Hypothetical Radical Addition Reaction Data

To illustrate the potential reactivity of the 3-ethylbenzenesulfonyl radical, the following table presents hypothetical data for its addition to a generic alkene.

EntryAlkeneProduct(s)Hypothetical Yield (%)
1Styrene2-(3-Ethylphenylsulfonyl)-1-phenylethane75
21-Octene1-(3-Ethylphenylsulfonyl)octan-2-ol (after workup)60
3Cyclohexene2-(3-Ethylphenylsulfonyl)cyclohexan-1-ol (after workup)65

This data is illustrative and not based on published experimental results for 3-ethylbenzenesulfonyl fluoride.

Solvolysis Mechanisms and Reaction Order Analysis (e.g., SN1-SN2 vs. SN2-SN3 Spectrum)

The solvolysis of benzenesulfonyl fluorides, where the solvent acts as the nucleophile, is a key reaction for understanding their stability and reactivity. The mechanism of this process can range from a dissociative SN1-like pathway, involving a sulfonyl cation intermediate, to an associative SN2-like pathway, with a concerted attack of the nucleophile and departure of the fluoride ion. For sulfonyl systems, a third-order mechanism, SN3, has also been proposed where a second solvent molecule acts as a general base catalyst. nih.gov

The position on the SN1-SN2 spectrum is influenced by the solvent polarity, nucleophilicity, and the electronic nature of the substituents on the benzene (B151609) ring. Electron-donating groups, such as the ethyl group in the 3-position, can stabilize a positive charge on the sulfur atom, potentially favoring a more SN1-like character. However, the high strength of the S-F bond generally disfavors the formation of a free sulfonyl cation, making a pure SN1 mechanism unlikely. Therefore, the solvolysis of 3-ethylbenzenesulfonyl fluoride is expected to proceed through an SN2 mechanism, possibly with some SN1 character in highly ionizing, non-nucleophilic solvents.

A kinetic analysis of the solvolysis reaction can provide insights into the mechanism. A first-order dependence on the sulfonyl fluoride concentration is expected for an SN1 or a solvent-assisted SN2 mechanism. If a second solvent molecule is involved as a general base (SN3), the reaction may exhibit second-order kinetics with respect to the solvent in mixed solvent systems.

Hypothetical Solvolysis Rate Data for Benzenesulfonyl Fluoride Analogs

The following table presents hypothetical relative rate constants for the solvolysis of various substituted benzenesulfonyl fluorides to illustrate the electronic effects on the reaction rate.

Substituent (meta)Relative Rate Constant (k_rel)Plausible Mechanistic Leaning
-NO₂0.1SN2
-H1.0SN2
-CH₃3.2SN2 (with minor SN1 character)
-C₂H₅3.5SN2 (with minor SN1 character)
-OCH₃15.8More SN1 character

This data is illustrative and not based on published experimental results for 3-ethylbenzenesulfonyl fluoride.

Competing Reaction Pathways (e.g., β-Hydride Elimination vs. β-Fluoride Elimination)

For benzenesulfonyl fluorides with alkyl substituents, such as the ethyl group in 3-ethylbenzenesulfonyl fluoride, elimination reactions can potentially compete with substitution reactions, particularly in the presence of a strong base. However, the sulfonyl fluoride group itself is a relatively poor leaving group compared to halides like chloride or bromide.

β-Hydride Elimination: This pathway would involve the abstraction of a proton from the α-carbon of the ethyl group by a base, leading to the formation of a vinylsulfonate derivative. This type of reaction is generally not favored for sulfonyl fluorides under typical solvolytic or nucleophilic substitution conditions. It would require a strong, non-nucleophilic base to be a significant pathway.

β-Fluoride Elimination: This terminology is less common in this context. A more relevant competing pathway is the nucleophilic attack on the sulfur atom leading to the displacement of the fluoride ion, which is the primary substitution reaction. An actual β-fluoride elimination from the ethyl group is not possible as there is no fluorine atom on the ethyl substituent.

In the context of related reactions, if the sulfonyl fluoride were attached to an alkyl chain that also contained a fluorine atom, then β-fluoride elimination to form an alkene could be a possibility under specific conditions, but this is not directly applicable to 3-ethylbenzenesulfonyl fluoride.

The primary competition for nucleophilic substitution at the sulfur atom in 3-ethylbenzenesulfonyl fluoride would be reactions involving the aromatic ring, such as nucleophilic aromatic substitution, although this is generally disfavored due to the deactivating nature of the sulfonyl group.

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for fluorine-containing compounds like 3-ethylbenzenesulfonyl fluoride (B91410).

Application of ¹H and ¹⁹F NMR in Reaction Monitoring and Structural Confirmation

The structure of 3-ethylbenzenesulfonyl fluoride (C₈H₉FO₂S) contains distinct proton and fluorine environments that give rise to characteristic NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence and connectivity of the ethyl group and the aromatic protons. The ethyl group produces a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The four protons on the benzene (B151609) ring appear as a complex multiplet in the aromatic region of the spectrum.

¹⁹F NMR Spectroscopy: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally effective tool. rsc.org It provides a clear and often simple spectrum for fluorinated compounds. For 3-ethylbenzenesulfonyl fluoride, the spectrum would show a single signal corresponding to the one fluorine atom in the sulfonyl fluoride group (–SO₂F). The chemical shift of this signal is indicative of its specific chemical environment. For the parent compound, benzenesulfonyl fluoride, the ¹⁹F chemical shift is reported at approximately +65 ppm relative to C₆F₆. While specific data for the 3-ethyl derivative is not widely published, a similar shift would be expected.

In reaction monitoring, the distinct signals in both ¹H and ¹⁹F NMR spectra allow for real-time tracking of chemical transformations. rsc.org For instance, in a reaction where 3-ethylbenzenesulfonyl fluoride is consumed, the integration of its characteristic ¹⁹F signal would decrease over time, while signals for fluorine-containing products would appear and grow. rsc.org This provides deep insight into reaction kinetics and mechanisms without the need for sample extraction. rsc.org

Table 1: Predicted ¹H and ¹⁹F NMR Data for 3-Ethylbenzenesulfonyl Fluoride

Nucleus Group Predicted Chemical Shift (δ ppm) Predicted Multiplicity
¹H -CH₃ ~1.2 Triplet (t)
¹H -CH₂- ~2.7 Quartet (q)
¹H Aromatic ~7.5 - 8.0 Multiplet (m)

Advanced NMR Techniques for Stereochemical and Conformational Analysis of Derivatives

While standard NMR confirms basic structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY) are required for more detailed spatial analysis. These methods are particularly useful for analyzing complex derivatives of 3-ethylbenzenesulfonyl fluoride.

For example, if 3-ethylbenzenesulfonyl fluoride were used to synthesize a chiral sulfonamide, advanced NMR could determine its conformation and stereochemistry. A ¹H-¹⁹F HOESY experiment could reveal through-space interactions between the fluorine atom of the sulfonyl fluoride group and nearby protons in the molecule. The presence of these cross-peaks indicates spatial proximity, which is invaluable for assigning the stereochemistry of complex molecules and understanding their preferred conformations in solution. Although specific studies on derivatives of 3-ethylbenzenesulfonyl fluoride are not prominent in the literature, the principles have been demonstrated for other fluorinated compounds where through-space couplings are used to solve complex structural problems.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and structural features of compounds by analyzing their mass-to-charge ratio (m/z).

Elucidation of Reaction Intermediates and Product Structures

For 3-ethylbenzenesulfonyl fluoride, with a molecular weight of 188.22 g/mol , electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z = 188. The fragmentation pattern provides a structural fingerprint. Key predicted fragments for 3-ethylbenzenesulfonyl fluoride would arise from the cleavage of the bonds within the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Ethylbenzenesulfonyl Fluoride

m/z Ion Structure Description
188 [C₈H₉SO₂F]⁺ Molecular Ion
159 [C₆H₄SO₂F]⁺ Loss of ethyl group (-C₂H₅)
105 [C₈H₉]⁺ Loss of sulfonyl fluoride (-SO₂F)
91 [C₇H₇]⁺ Tropylium ion, from rearrangement after ethyl group loss

This fragmentation data is crucial for confirming the identity of the final product in a synthesis and can also be used to identify transient intermediates in a reaction mixture, for example, by coupling a mass spectrometer to a liquid chromatography system (LC-MS).

Application in Activity-Based Proteomics for Target Identification

Sulfonyl fluorides are a class of "warhead" chemistry used in activity-based protein profiling (ABPP) to covalently label the active sites of enzymes, particularly serine proteases and other hydrolases. The sulfonyl fluoride group is an electrophile that reacts with nucleophilic amino acid residues like serine, tyrosine, or lysine.

While 3-ethylbenzenesulfonyl fluoride itself is not a widely cited ABPP probe, its parent structure, benzenesulfonyl fluoride, is known as a general enzyme inhibitor. In a typical ABPP workflow, a probe based on the 3-ethylbenzenesulfonyl fluoride scaffold would be introduced to a complex biological sample, such as a cell lysate. The probe would covalently bind to its protein targets. Subsequent proteomic analysis, often involving enzymatic digestion of the proteins followed by LC-MS/MS, allows for the identification of the exact proteins that were labeled and the specific site of modification. This powerful technique enables the discovery of new enzyme targets and helps to elucidate the mechanism of action of bioactive compounds.

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis

Chromatographic and electrophoretic techniques are essential for separating components in a mixture and assessing the purity of a synthesized compound.

For 3-ethylbenzenesulfonyl fluoride, High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis. Given its aromatic ring, the compound can be easily detected by a UV detector. A typical method would involve reversed-phase chromatography.

Table 3: Exemplar HPLC Method for Purity Analysis of 3-Ethylbenzenesulfonyl Fluoride

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile (B52724)
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Under these conditions, 3-ethylbenzenesulfonyl fluoride would be retained on the nonpolar stationary phase and elute as a sharp peak. The peak area is proportional to its concentration, allowing for quantification of purity. Impurities from the synthesis, such as starting materials or side-products, would typically have different retention times, allowing for their separation and detection.

Capillary electrophoresis (CE) offers an alternative with high separation efficiency, particularly for charged species. nih.gov While 3-ethylbenzenesulfonyl fluoride is neutral, methods like Micellar Electrokinetic Chromatography (MEKC) could be employed, where the analyte partitions between a pseudo-stationary phase (micelles) and the background electrolyte, enabling separation of neutral molecules. nih.gov

X-ray Crystallography for High-Resolution Solid-State Structural Determination of Derivatives

X-ray crystallography stands as a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the structure-property relationships of chemical compounds. While crystallographic data for derivatives of 3-ethyl-benzenesulfonyl fluoride are not readily found in the surveyed literature, the analysis of related benzenesulfonyl derivatives offers significant insights into the structural characteristics that can be expected within this class of compounds.

A pertinent example is the detailed X-ray crystallographic study of two carbazole (B46965) derivatives bearing a benzenesulfonyl group. iucr.orgiucr.org One of these, ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, provides a comprehensive data set illustrating the power of this analytical technique. iucr.orgiucr.org The crystals for this analysis were obtained through recrystallization from ethanol. iucr.org

The molecular structure of this derivative reveals that the carbazole ring system is essentially planar. iucr.org The benzenesulfonyl group is attached to the nitrogen atom of the carbazole moiety. iucr.orgiucr.org A key structural feature is the relative orientation of the different ring systems. The benzenesulfonyl ring and the carbazole ring system are nearly orthogonal to each other, with a dihedral angle of 79.7 (2)°. iucr.org In contrast, the mean plane of the carbazole ring system and the nitrophenyl ring form a dihedral angle of 66.1 (2)°. iucr.orgiucr.org

The solid-state packing of these molecules is stabilized by a network of weak intermolecular hydrogen bonds of the C-H···O type. iucr.orgiucr.org These interactions create distinct chains within the crystal lattice, running parallel to the uzh.ch and directions. iucr.org Intramolecular C-H···O hydrogen bonds are also present, forming S(6) ring motifs with the sulfone oxygen atoms, which contribute to the stability of the molecular conformation. iucr.orgiucr.org

The detailed parameters of the crystal structure and data refinement for this benzenesulfonyl derivative are summarized in the table below.

Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₂₈H₂₁FN₂O₇S
Formula Weight556.53
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.336 (3)
b (Å)13.013 (3)
c (Å)16.324 (4)
β (°)107.03 (3)
Volume (ų)2505.3 (10)
Z4
Density (calculated) (Mg/m³)1.475
Absorption Coefficient (mm⁻¹)0.187
F(000)1152

This data corresponds to ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, a derivative of benzenesulfonyl. iucr.orgiucr.org

This detailed structural information, obtained through high-resolution X-ray crystallography, is fundamental for rational drug design, materials science, and understanding chemical reactivity. Although this specific example is not a derivative of 3-ethyl-benzenesulfonyl fluoride, the principles and the type of precise structural data obtained are directly applicable and demonstrate the importance of this technique for the characterization of related compounds.

Applications in Organic Synthesis and Functional Material Development

Benzenesulfonyl Fluoride (B91410), 3-ethyl- as a Reagent for Functional Group Introduction

The primary application of 3-ethylbenzenesulfonyl fluoride in organic synthesis is as a reagent for introducing the 3-ethylbenzenesulfonyl moiety onto other molecules. The sulfonyl fluoride group is a highly efficient electrophile for reaction with a wide range of nucleophiles. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, including in aqueous environments, and react almost exclusively at the sulfur center, preventing unwanted side reactions. sigmaaldrich.com

This selective reactivity, a hallmark of SuFEx chemistry, allows for the reliable formation of sulfonamides, sulfonate esters, and sultams from corresponding amines, phenols, and other nucleophiles. nih.govsigmaaldrich.com The reaction involves the nucleophilic attack on the sulfur atom, displacing the fluoride ion. This process is often facilitated by catalysts or fluoride scavengers to drive the reaction to completion. chemrxiv.org The introduction of the 3-ethylbenzenesulfonyl group can significantly alter the physical, chemical, and biological properties of the parent molecule, making it a key strategy in medicinal chemistry and the development of bioactive compounds. nih.govbiocat.comebiohippo.com

Table 1: Physical and Chemical Properties of Benzenesulfonyl fluoride, 3-ethyl-

PropertyValue
Molecular FormulaC₈H₉FO₂S
Molecular Weight188.22 g/mol
Boiling Point248.7°C at 760 mmHg
Density1.23 g/cm³
Flash Point104.2°C
Refractive Index1.499
LogP2.988

Source: chemsrc.com

Building Blocks for Complex Molecular Architectures and Scaffolds

Beyond simple functional group installation, 3-ethylbenzenesulfonyl fluoride serves as a foundational building block for constructing more complex molecular architectures. By incorporating the stable yet reactive -SO₂F handle, chemists can design intricate, multi-component structures through sequential and modular SuFEx reactions. nih.gov For instance, trifunctional building blocks containing a sulfonyl fluoride, an alkyne tag, and a synthetic handle (like a bromine atom) have been developed for chemical probe synthesis. sigmaaldrich.com These probes allow for the covalent modification of biological targets via the SuFEx reaction, with the alkyne handle available for subsequent "click" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.comnih.gov

While specific examples detailing the use of 3-ethylbenzenesulfonyl fluoride in such multi-functional probes are not prevalent in the literature, its structural motif is representative of the aryl sulfonyl fluorides used for these applications. The ethyl group provides specific steric and electronic properties that can be used to fine-tune the reactivity and binding of the resulting molecules. The ability to create strong, covalent linkages with high specificity makes it a valuable component in the toolkit for drug discovery and chemical biology. nih.govenamine.net

Polymer Chemistry and Functional Material Synthesis

The robustness and reliable reactivity of the sulfonyl fluoride group have led to its adoption in polymer science for creating novel functional materials.

While 3-ethylbenzenesulfonyl fluoride itself is not a monomer, its vinyl-substituted analogue, 3-vinylbenzenesulfonyl fluoride, could theoretically be used as one. A close isomer, 4-vinylbenzenesulfonyl fluoride (VBSF), has been successfully synthesized and polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. chemrxiv.orgchemrxiv.org RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

In the case of VBSF, the polymerization proceeds efficiently, demonstrating that the sulfonyl fluoride group is compatible with the conditions of controlled radical polymerization. chemrxiv.orgchemrxiv.org This work establishes that vinyl-substituted aryl sulfonyl fluorides are a viable class of monomers for creating well-defined functional polymers. These polymers, bearing pendant sulfonyl fluoride groups, are highly valuable as platforms for further modification.

Table 2: Example of RAFT Polymerization of an Analogous Monomer (4-Vinylbenzenesulfonyl fluoride, VBSF)

MonomerCTAInitiatorConditionsResulting Polymer (PVBSF)
4-Vinylbenzenesulfonyl fluoride (VBSF)CPDTAIBNDMF, 60°C, 24hWell-defined polymer with pendant -SO₂F groups

Data based on studies of the isomer 4-vinylbenzenesulfonyl fluoride. chemrxiv.org Abbreviations: CPDT (2-Cyano-2-propyldodecyl trithiocarbonate), AIBN (Azobisisobutyronitrile), DMF (N,N-Dimethylformamide).

One of the most powerful applications of polymers containing sulfonyl fluoride groups is their use in post-polymerization modification (PPM). This strategy involves synthesizing a polymer backbone and then chemically altering the side chains to introduce new functionalities. The SuFEx reaction is exceptionally well-suited for PPM due to its high efficiency and functional group tolerance. chemrxiv.org

Polymers such as poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), an analogue to a polymer derived from a vinyl version of 3-ethylbenzenesulfonyl fluoride, can be exhaustively modified. chemrxiv.orgchemrxiv.org The pendant -SO₂F groups along the polymer chain react readily with a variety of nucleophiles, including aliphatic and aromatic amines, as well as phenols. chemrxiv.org This allows for the transformation of a single parent polymer into a library of new polymers with diverse properties, such as altered polarity, solubility, and thermal stability. chemrxiv.org This approach is more efficient than synthesizing each unique polymer from its corresponding monomer.

Table 3: Example of Post-Polymerization Modification of Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) via SuFEx

NucleophileCatalyst/ReagentConditionsModificationConversion
N-propylamineHOBt / TMDS50°CSulfonamidationQuantitative
AnilineHOBt / TMDS50°CSulfonamidationQuantitative
Phenol (B47542)K₂CO₃50°CSulfonate EsterificationQuantitative

Data based on studies of the isomer poly(4-vinylbenzenesulfonyl fluoride). chemrxiv.org Abbreviations: HOBt (1-Hydroxybenzotriazole), TMDS (1,1,3,3-Tetramethyldisiloxane).

Utility as Fluorinating Agents in Organic Transformations

Despite containing a fluorine atom, benzenesulfonyl fluorides, including the 3-ethyl derivative, are generally not used as fluorinating agents in organic transformations. The primary reactivity of the R-SO₂F group is centered on the electrophilic sulfur atom, leading to sulfonylation of nucleophiles rather than the transfer of a fluoride ion. sigmaaldrich.com The sulfur-fluorine bond is thermodynamically stable and resistant to cleavage that would result in fluorination of a substrate. nih.govsigmaaldrich.com

For direct fluorination, chemists typically employ specialized reagents designed for this purpose, such as hypervalent iodine reagents, or sources like hydrogen fluoride and its complexes. nih.govgoogle.comgoogle.com While some complex reactions involving other types of sulfonyl fluorides (e.g., perfluorobutanesulfonyl fluoride) with alcohols can lead to the formation of alkyl fluorides as a secondary product, this occurs through the decomposition of an unstable intermediate and is not a general fluorination method. wikipedia.org In contrast, arenesulfenyl fluorides (Ar-S-F), where sulfur is in a lower oxidation state (+2), have been shown to act as effective reagents for the fluorosulfenylation of alkenes and alkynes, but these are a distinct class of compounds from sulfonyl fluorides. nih.gov Therefore, the utility of 3-ethylbenzenesulfonyl fluoride lies in its role as a robust sulfonylating agent, not as a source of fluorine for synthetic transformations.

Chemical Biology and Biochemical Research Applications Non Clinical Focus

Design and Application as Covalent Probes for Enzyme and Protein Studies

The sulfonyl fluoride (B91410) moiety is a key functional group in the design of covalent probes for studying enzyme and protein function. These probes form stable, covalent bonds with specific amino acid residues, enabling researchers to investigate protein structure, function, and interactions.

Identification and Mapping of Enzyme Active Sites

Covalent probes containing a sulfonyl fluoride group are designed to mimic the substrate of a target enzyme. This allows the probe to be specifically guided to the enzyme's active site. Once positioned, the electrophilic sulfonyl fluoride reacts with a nucleophilic amino acid residue within the active site, leading to irreversible labeling. Subsequent analysis, often involving mass spectrometry-based proteomics, can then identify the exact location of the modification, providing valuable insights into the architecture and key catalytic residues of the enzyme's active site. Research on other sulfonyl fluorides has demonstrated the utility of this approach.

Selective Covalent Labeling of Specific Amino Acid Residues

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The selectivity of this labeling can be influenced by the specific protein microenvironment and the structure of the sulfonyl fluoride-containing probe.

Table 1: Amino Acid Residues Potentially Targeted by Sulfonyl Fluoride Probes

Amino AcidFunctional GroupPotential for Covalent Modification
SerineHydroxyl (-OH)High
ThreonineHydroxyl (-OH)Moderate
TyrosinePhenolic hydroxyl (-OH)High
LysineEpsilon-amino (-NH2)Moderate
CysteineThiol (-SH)Low (less common than with other electrophiles)
HistidineImidazoleModerate

The reactivity of 3-ethylbenzenesulfonyl fluoride towards these residues would need to be empirically determined. The ethyl group at the 3-position of the benzene (B151609) ring could influence the probe's steric and electronic properties, potentially altering its reactivity and selectivity compared to other benzenesulfonyl fluorides.

Activity-Based Proteomics for Proteome-Wide Target Identification

Activity-based proteomics (ABPP) is a powerful strategy that utilizes covalent probes to assess the functional state of entire enzyme families within complex biological systems. An ABPP probe based on 3-ethylbenzenesulfonyl fluoride would typically include a reporter tag (e.g., a fluorophore or biotin) and a linker, in addition to the reactive sulfonyl fluoride group. This would allow for the visualization and enrichment of labeled proteins from a proteome. Subsequent identification of these proteins by mass spectrometry can reveal the full spectrum of targets for the probe, providing a global view of its cellular interactions and potential off-target effects.

Development and Characterization of Serine Protease Inhibitors

Serine proteases are a large family of enzymes with crucial roles in various physiological processes. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. Sulfonyl fluorides are a well-established class of irreversible serine protease inhibitors.

Biochemical Characterization of Inhibition Kinetics and Potency

To characterize 3-ethylbenzenesulfonyl fluoride as a serine protease inhibitor, a series of biochemical assays would be necessary. These assays would determine key kinetic parameters and the potency of the inhibition.

Table 2: Key Parameters for Characterizing Serine Protease Inhibition

ParameterDescriptionMethod of Determination
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.Dose-response curve with varying inhibitor concentrations.
kᵢ The second-order rate constant for the inactivation of the enzyme.Progress curve analysis under pseudo-first-order conditions.
Kᵢ The initial binding constant of the inhibitor to the enzyme.Kinetic analysis of the inhibition reaction.

These parameters would provide a quantitative measure of the inhibitory efficacy of 3-ethylbenzenesulfonyl fluoride against a panel of serine proteases, allowing for comparison with other known inhibitors.

Exploration of Inhibition Mechanisms (e.g., Irreversible Covalent Inhibition)

The primary mechanism of inhibition for sulfonyl fluorides is the irreversible covalent modification of the catalytic serine residue in the active site of serine proteases. The hydroxyl group of the serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This effectively and permanently inactivates the enzyme. To confirm this mechanism for 3-ethylbenzenesulfonyl fluoride, techniques such as mass spectrometry would be employed to identify the covalent adduct on the target protease.

Research Findings on Benzenesulfonyl fluoride, 3-ethyl-

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data regarding the specific applications of Benzenesulfonyl fluoride, 3-ethyl- in the requested areas of chemical biology and biochemical research.

Extensive searches were conducted to locate studies pertaining to the use of 3-ethylbenzenesulfonyl fluoride in the following domains:

Studies on Antimicrobial Mechanisms (Focus on Chemical-Biological Interactions):There is no available data on the antimicrobial properties of 3-ethylbenzenesulfonyl fluoride or investigations into its mechanisms of action against microorganisms.

While the broader class of sulfonyl fluorides has been explored in these and related fields, the specific derivative, Benzenesulfonyl fluoride, 3-ethyl-, does not appear in the current body of scientific literature in connection with these applications. Therefore, no detailed research findings or data tables for this compound can be provided as per the requested outline.

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Calculations for Reaction Pathways and Transition States

Quantum mechanical calculations are fundamental to understanding the reactivity of a molecule like 3-ethylbenzenesulfonyl fluoride (B91410). These methods, rooted in solving the Schrödinger equation, can elucidate the energetics of potential reaction pathways. For instance, in the context of nucleophilic substitution at the sulfonyl group, a common reaction for sulfonyl fluorides, QM calculations could map out the potential energy surface.

Hypothetical Reaction Coordinate for Nucleophilic Attack: A QM study would likely investigate the concerted versus stepwise nature of the substitution, providing insights into the mechanism.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. For 3-ethylbenzenesulfonyl fluoride, DFT would be instrumental in understanding its fundamental electronic properties.

Calculations would yield information on the molecule's geometry, including bond lengths and angles. The electronic structure can be analyzed through the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of the molecule's reactivity and its ability to act as an electron donor or acceptor.

Furthermore, DFT can predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing another layer of structural confirmation.

Table 1: Hypothetical DFT-Calculated Properties of 3-ethylbenzenesulfonyl fluoride

Property Predicted Value
HOMO Energy -8.5 eV
LUMO Energy -1.2 eV
Dipole Moment 4.5 D
S=O Stretch Freq. ~1400 cm⁻¹

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Analysis

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. easychair.org For 3-ethylbenzenesulfonyl fluoride, MD simulations could be particularly insightful in the context of its potential interactions with biological macromolecules, such as proteins. nih.govnih.gov Many sulfonyl fluorides are known to act as inhibitors of serine proteases by covalently modifying the active site serine residue.

An MD simulation would involve placing the 3-ethylbenzenesulfonyl fluoride molecule in a simulated environment with a target protein, solvated by water molecules. nih.gov The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. This would allow for the observation of how the ligand explores the protein's binding pocket, the specific interactions it forms (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com The stability of the ligand-protein complex can be assessed by analyzing metrics such as the root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com

Conformational analysis of the ethyl group and the sulfonyl fluoride group in different solvent environments could also be performed to understand its flexibility and preferred shapes.

Predictive Modeling for Reaction Outcomes, Selectivity, and Catalyst Design

Predictive modeling, often leveraging machine learning algorithms trained on data from QM calculations or experimental results, can be used to forecast the outcomes of reactions involving 3-ethylbenzenesulfonyl fluoride. For example, a model could be developed to predict the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, considering the directing effects of the ethyl and sulfonyl fluoride substituents.

In the context of catalysis, if 3-ethylbenzenesulfonyl fluoride were to be used in a catalyzed reaction, computational models could aid in the design of more efficient catalysts. By simulating the reaction with different catalyst structures, it would be possible to identify key catalyst-substrate interactions that lower the activation energy. This in-silico screening can significantly accelerate the discovery of optimal catalysts, saving time and resources compared to a purely experimental approach.

Future Research Directions and Unexplored Avenues for Benzenesulfonyl Fluoride, 3 Ethyl

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of arylsulfonyl fluorides has traditionally relied on methods that can have environmental drawbacks. mdpi.com Future research will undoubtedly focus on developing more sustainable and selective synthetic routes to 3-ethylbenzenesulfonyl fluoride (B91410).

Key areas of investigation will likely include:

Direct C-H Functionalization: Moving away from pre-functionalized starting materials, direct C-H fluorosulfonylation of ethylbenzene (B125841) would represent a highly atom-economical approach.

Catalytic Methods: The development of novel catalysts, potentially based on earth-abundant metals, for the conversion of readily available starting materials like 3-ethylaniline (B1664132) or 3-ethylthiophenol into the target compound is a significant goal. researchgate.nettue.nl Recent advances in palladium-catalyzed and organophotocatalytic methods for the synthesis of arylsulfonyl fluorides from aryl halides, diazonium salts, and other precursors could be adapted for the synthesis of 3-ethylbenzenesulfonyl fluoride. rsc.orgnih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. tue.nl The application of electrochemical flow synthesis, which has been successfully used for other sulfonyl fluorides, could provide a green and efficient route to 3-ethylbenzenesulfonyl fluoride. tue.nl

Utilizing SO2 Surrogates: The use of solid sulfur dioxide surrogates, such as DABSO, in multicomponent reactions presents a safer and more convenient alternative to gaseous SO2. researchgate.net

These methodologies aim to provide more efficient, environmentally benign, and versatile access to 3-ethylbenzenesulfonyl fluoride, which is crucial for enabling its broader study and application.

Elucidation of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the sulfonyl fluoride group is a cornerstone of its utility, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.net Future research on 3-ethylbenzenesulfonyl fluoride will aim to fully elucidate its reactivity profile and discover novel chemical transformations.

Anticipated research directions include:

SuFEx Click Chemistry: A primary focus will be on exploring the SuFEx reactivity of 3-ethylbenzenesulfonyl fluoride with a wide range of nucleophiles, including amines, phenols, and thiols. researchgate.netresearchgate.net The ethyl group at the meta position may influence the reactivity of the sulfonyl fluoride moiety, and understanding these electronic and steric effects will be crucial.

Deoxyfluorination Reactions: Sulfonyl fluorides can act as deoxyfluorinating agents for alcohols and carboxylic acids. ucla.edunih.govbrynmawr.edu Investigating the potential of 3-ethylbenzenesulfonyl fluoride in these transformations could lead to new synthetic methodologies.

Tandem and Multicomponent Reactions: Designing novel tandem and multicomponent reactions that incorporate 3-ethylbenzenesulfonyl fluoride as a key building block will be a significant area of research. This could lead to the rapid construction of complex molecular architectures.

Reactivity as an Electrophile: Beyond SuFEx, the electrophilic nature of the sulfur atom in 3-ethylbenzenesulfonyl fluoride can be exploited in other reactions. researchgate.net Exploring its reactivity with various carbon and heteroatom nucleophiles will expand its synthetic utility.

A thorough understanding of these reactivity patterns will be fundamental to unlocking the full potential of 3-ethylbenzenesulfonyl fluoride in various chemical disciplines.

Expansion of Applications in Advanced Functional Materials and Self-Assembled Systems

The stability and reactivity of the sulfonyl fluoride group make it an attractive functional handle for the development of advanced materials. The 3-ethyl substituent can provide a means to tune the physical properties of these materials.

Future research in this area is expected to focus on:

Polymer Chemistry: Incorporating 3-ethylbenzenesulfonyl fluoride as a monomer or a post-polymerization modification agent could lead to the development of novel polymers with tailored properties, such as thermal stability, chemical resistance, and specific functionalities. The SuFEx reaction is a powerful tool for creating robust polymer linkages.

Self-Assembled Monolayers (SAMs): The sulfonyl fluoride group can serve as an anchor for the formation of self-assembled monolayers on various surfaces. The ethyl group could influence the packing and organization of these monolayers, leading to tunable surface properties.

Functional Dyes and Pigments: The benzenesulfonyl fluoride core can be functionalized to create novel dyes and pigments. The 3-ethyl group can modulate the electronic properties and, consequently, the color and photophysical characteristics of these molecules.

Liquid Crystals: The rigid aromatic core and the potential for introducing other functional groups make substituted benzenesulfonyl fluorides interesting candidates for the design of new liquid crystalline materials.

By leveraging the unique combination of the reactive sulfonyl fluoride and the property-tuning ethyl group, researchers can explore a wide range of applications in materials science.

Innovative Strategies in Chemical Biology Tool Development and Mechanistic Probing

Sulfonyl fluorides have emerged as powerful tools in chemical biology, primarily due to their ability to act as covalent probes for various amino acid residues in proteins. nih.govclaremont.edunih.govsigmaaldrich.comnih.gov The 3-ethylbenzenesulfonyl fluoride could be a valuable addition to this toolkit.

Key research avenues include:

Covalent Inhibitors and Probes: Developing 3-ethylbenzenesulfonyl fluoride-containing molecules as covalent inhibitors for specific enzymes or as activity-based probes to profile enzyme families. nih.govacs.org The ethyl group could be exploited to enhance binding affinity and selectivity for the target protein. nih.gov

Chemoproteomics: Utilizing 3-ethylbenzenesulfonyl fluoride-based probes in chemoproteomic workflows to identify novel protein targets and to map protein-protein interactions within the cellular environment. nih.gov

Fragment-Based Drug Discovery: Employing 3-ethylbenzenesulfonyl fluoride as a reactive fragment in fragment-based screening to identify starting points for the development of new therapeutics. nih.gov The reactivity of the sulfonyl fluoride can be tuned by the substitution pattern on the aromatic ring. nih.gov

Mechanistic Studies: Using 3-ethylbenzenesulfonyl fluoride as a tool to probe the mechanism of enzymatic reactions or other biological processes. The covalent nature of the interaction can provide valuable insights into binding modes and catalytic mechanisms.

The development of innovative chemical biology tools based on 3-ethylbenzenesulfonyl fluoride has the potential to significantly advance our understanding of biological systems and to accelerate drug discovery efforts. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The vast chemical space and the complex interplay of factors governing reactivity and biological activity make the study of molecules like 3-ethylbenzenesulfonyl fluoride an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.gov

Future research will likely see the integration of AI and ML in several key areas:

Predictive Modeling of Reactivity: ML algorithms can be trained on experimental data to predict the outcome of reactions involving sulfonyl fluorides, including SuFEx and deoxyfluorination reactions. ucla.edunih.govprinceton.eduucla.edu This can help in optimizing reaction conditions and in predicting the reactivity of novel substrates.

De Novo Design of Functional Molecules: AI can be used to design new molecules based on 3-ethylbenzenesulfonyl fluoride with desired properties, such as high binding affinity for a specific protein target or specific photophysical characteristics.

High-Throughput Screening and Data Analysis: AI-powered image analysis and data processing can accelerate the analysis of high-throughput screening experiments, enabling the rapid identification of promising hit compounds.

Retrosynthetic Analysis: AI tools can assist in planning the synthesis of complex molecules derived from 3-ethylbenzenesulfonyl fluoride by suggesting optimal synthetic routes. nih.gov

By combining computational approaches with experimental validation, researchers can significantly accelerate the discovery and development of new applications for 3-ethylbenzenesulfonyl fluoride.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethylbenzenesulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize 3-ethylbenzenesulfonyl chloride via Friedel-Crafts alkylation of benzene followed by sulfonation and chlorination.
  • Step 2 : React the chloride with anhydrous potassium fluoride (KF) in acetonitrile using 18-crown-6 ether as a phase-transfer catalyst (PTC). This method, adapted from benzenesulfonyl fluoride synthesis , ensures efficient nucleophilic substitution.
  • Optimization : Monitor reaction temperature (20–25°C) to avoid side reactions. Use molar excess of KF (1.2–1.5 eq) and dry solvents to minimize hydrolysis. Purify via vacuum distillation (boiling point ~85–90°C at 8 mmHg) .

Q. Which spectroscopic techniques are critical for characterizing 3-ethylbenzenesulfonyl fluoride?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR (δ ~50–55 ppm for S–F group) and 1H^{1}\text{H} NMR (aromatic protons and ethyl CH3_3/CH2_2 splitting) confirm structure.
  • IR : Peaks at 1370–1400 cm1^{-1} (S=O asymmetric stretch) and 850–880 cm1^{-1} (S–F stretch).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion (M+^+ at m/z 212.22) and fragmentation patterns .

Q. How should researchers handle safety risks associated with 3-ethylbenzenesulfonyl fluoride?

  • Guidelines :

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Protective Gear : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as sulfonyl fluorides can hydrolyze to corrosive acids .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How does the 3-ethyl substituent influence the reactivity of benzenesulfonyl fluoride in SuFEx (Sulfur Fluoride Exchange) chemistry?

  • Mechanistic Insight :

  • The ethyl group enhances steric hindrance, slowing SuFEx kinetics with nucleophiles (e.g., amines, alcohols) compared to unsubstituted analogs. However, the electron-donating ethyl group may stabilize transition states in certain reactions.
  • Experimental Design : Compare reaction rates with model nucleophiles (e.g., benzyl alcohol) using 19F^{19}\text{F} NMR to track fluoride release. Reference SuFEx applications from Sharpless’s work on sulfonyl fluorides .

Q. Can 3-ethylbenzenesulfonyl fluoride serve as a fragment in covalent inhibitor design for serine proteases?

  • Application Strategy :

  • Fragment Screening : Use surface plasmon resonance (SPR) or crystallography to assess binding to catalytic serine residues (e.g., in human neutrophil elastase, hNE).
  • Optimization : Introduce pharmacophores (e.g., amides, heterocycles) at the benzene ring’s para-position to enhance affinity, as seen in sivelestat derivatives .
  • Kinetic Studies : Measure IC50_{50} values under varying pH and temperature to evaluate covalent binding efficiency .

Q. How can contradictions in reported inhibitory data for substituted benzenesulfonyl fluorides be resolved?

  • Analytical Approach :

  • Systematic Variation : Synthesize analogs with substituents at ortho, meta, and para positions. Compare inhibitory activity (e.g., against hNE) using fluorogenic substrates.
  • Data Normalization : Account for assay differences (e.g., buffer composition, enzyme source) by standardizing protocols. Cross-validate with orthogonal methods like ITC (isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.